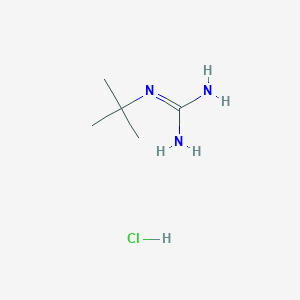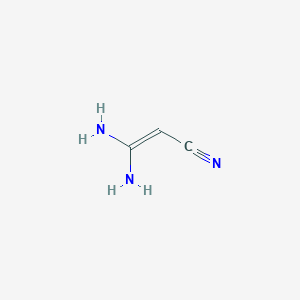
1-(3-tetrahydro-1H-pyrrol-1-yl-1H-phenalen-1-yliden)tetrahydro-1H-pyrroliumtetrafluoroborate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multicomponent reactions and the use of various catalysts. For instance, the synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has been optimized using iron salts as efficient catalysts, resulting in good yields and the ability to append a wide range of substituents to the core structure . Similarly, niobium pentachloride has been used as a catalyst for the synthesis of pyrrolo-[3,2-b]pyrroles, leading to excellent yields and promising properties for optoelectronic applications . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as pyrrolo[3,2-b]pyrroles, is characterized by a conjugated system that can affect their optoelectronic properties. The presence of different substituents can further modulate these properties, as seen in the synthesis of deeply colored polymers containing isoDPP units . The structure of 1-(3-tetrahydro-1H-pyrrol-1-yl-1H-phenalen-1-yliden)tetrahydro-1H-pyrroliumtetrafluoroborate likely includes similar conjugated systems, which could influence its color and electronic properties.
Chemical Reactions Analysis
The reactivity of related heterocycles, such as 3-ylidene-1-pyrrolines, is influenced by the presence of reactive imine bonds, exocyclic double carbon-carbon bonds, and nucleophilic nitrogen atoms . These reactive sites enable the formation of various pyrrolidine derivatives and complex polyheterocyclic molecules. The compound of interest may also exhibit unique reactivity patterns due to its structural features, which could be explored through similar synthetic and reaction strategies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related heterocyclic compounds are often determined by their molecular structure. For example, tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols display intense fluorescence with large Stokes shifts and high quantum yields, properties that are tunable by substituent modification . The compound may also exhibit distinct photophysical properties, potentially useful in applications such as organic dyes or electronic devices.
Propiedades
IUPAC Name |
1-(3-pyrrolidin-1-ium-1-ylidenephenalen-1-yl)pyrrolidine;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N2.BF4/c1-2-12-22(11-1)19-15-20(23-13-3-4-14-23)18-10-6-8-16-7-5-9-17(19)21(16)18;2-1(3,4)5/h5-10,15H,1-4,11-14H2;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTDAFCOWIKHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCN(C1)C2=CC(=[N+]3CCCC3)C4=CC=CC5=C4C2=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-tetrahydro-1H-pyrrol-1-yl-1H-phenalen-1-yliden)tetrahydro-1H-pyrroliumtetrafluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-Difluorophenyl)-2-[4-dimethoxyphosphinothioyloxy-6-methyl-5-[3-(trifluoromethyl)phenoxy]pyrimidin-2-yl]sulfanylethanone](/img/structure/B3041265.png)


![Ethyl 4-{2-[(2,6-dichloro-4-pyridyl)carbonyl]hydrazino}-2-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3041268.png)
![3-(2,2-diethoxyethyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B3041271.png)
![6-Chloro-5-{[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B3041273.png)



![N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-2-(trifluoromethoxy)benzene-1-carbohydrazide](/img/structure/B3041282.png)

![2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B3041285.png)
![4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole](/img/structure/B3041286.png)
![2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole](/img/structure/B3041287.png)